molecular formula C14H16N2O2S B4944200 3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid

3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid

Cat. No. B4944200
M. Wt: 276.36 g/mol
InChI Key: IPIDTDZYXCEWQI-UHFFFAOYSA-N
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Description

3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid, also known as AQ-RA 741, is a chemical compound that belongs to the class of tetrahydroquinolines. It has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid 741 is not fully understood. However, it has been shown to modulate the activity of ion channels and receptors in the central nervous system. It has also been shown to have an inhibitory effect on the release of neurotransmitters such as glutamate and substance P.
Biochemical and Physiological Effects
3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid 741 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the excitability of neurons, which may contribute to its anticonvulsant properties. It has also been shown to reduce inflammation and pain, which may contribute to its analgesic and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid 741 in lab experiments is its specificity for certain ion channels and receptors in the central nervous system. This can help researchers to better understand the mechanisms underlying neurological disorders and develop more targeted treatments. One limitation of using 3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid 741 is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid 741. One area of research is the development of more potent and selective analogs of 3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid 741. Another area of research is the investigation of its potential use in the treatment of other neurological disorders such as Alzheimer's disease and multiple sclerosis. Additionally, more research is needed to understand the long-term effects and potential side effects of 3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid 741.

Synthesis Methods

3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid 741 can be synthesized through a multi-step process involving the reaction of 2-ethyl-3-formylthiophene with aniline, followed by cyclization and subsequent reduction. The final product is obtained through acidification and crystallization.

Scientific Research Applications

3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid 741 has been extensively studied for its potential applications in scientific research. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.

properties

IUPAC Name

3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-2-7-3-4-10-8(5-7)6-9-11(15)12(14(17)18)19-13(9)16-10/h6-7H,2-5,15H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIDTDZYXCEWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid

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